3-Bromo-2,6-dichlorobenzonitrile
Overview
Description
3-Bromo-2,6-dichlorobenzonitrile: is an organic compound with the molecular formula C7H2BrCl2N and a molecular weight of 250.91 g/mol . It is a solid at room temperature and is used as an intermediate in the synthesis of various chemical compounds . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzonitrile core, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-dichlorobenzonitrile: One common method involves the bromination of 2,6-dichlorobenzonitrile using potassium bromate and sulfuric acid.
Ammoxidation of Dichlorotoluenes: Another method involves the ammoxidation of dichlorotoluenes, which is an industrial process used to produce dichlorobenzonitriles economically and in an environmentally friendly manner.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2,6-dichlorobenzonitrile can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the formation of tetrazoles via gold-catalyzed nucleophilic cycloaddition with sodium azide.
Common Reagents and Conditions:
Potassium Bromate and Sulfuric Acid: Used for bromination reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Sodium Azide and Gold Catalysts: Used for cycloaddition reactions.
Major Products Formed:
3-Aminoindazole: Formed through nucleophilic substitution and cyclization reactions.
Tetrazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Bromo-2,6-dichlorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Precursor for Bioactive Molecules: It serves as a precursor for the synthesis of bioactive molecules, such as 3-aminoindazole derivatives, which have potential therapeutic applications.
Industry:
Herbicides and Pesticides: Dichlorobenzonitriles, including this compound, are used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-bromo-2,6-dichlorobenzonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes the nitrile group more susceptible to nucleophilic attack . This property is exploited in various synthetic applications, where the compound acts as a reactive intermediate .
Comparison with Similar Compounds
2,6-Dichlorobenzonitrile: Similar in structure but lacks the bromine atom.
2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with chlorine atoms at different positions.
2,6-Difluorobenzonitrile: Contains fluorine atoms instead of chlorine.
Uniqueness:
Properties
IUPAC Name |
3-bromo-2,6-dichlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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